N-(3-methylphenyl)-N'-(2-phenylethyl)ethanediamide
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Overview
Description
N-(3-methylphenyl)-N’-(2-phenylethyl)ethanediamide: is an organic compound that belongs to the class of ethanediamides It is characterized by the presence of a 3-methylphenyl group and a 2-phenylethyl group attached to the ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylphenyl)-N’-(2-phenylethyl)ethanediamide typically involves the reaction of 3-methylphenylamine with 2-phenylethylamine in the presence of ethanediamide. The reaction is usually carried out under controlled conditions, such as a specific temperature and pH, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of N-(3-methylphenyl)-N’-(2-phenylethyl)ethanediamide may involve large-scale reactions using automated equipment to maintain consistent reaction conditions. The process may include steps such as purification and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-methylphenyl)-N’-(2-phenylethyl)ethanediamide can undergo oxidation reactions, where it reacts with oxidizing agents to form corresponding oxidized products.
Reduction: This compound can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.
Substitution: N-(3-methylphenyl)-N’-(2-phenylethyl)ethanediamide can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.
Scientific Research Applications
Chemistry: N-(3-methylphenyl)-N’-(2-phenylethyl)ethanediamide is used as a building block in the synthesis of more complex organic molecules. It can be used in the development of new materials and catalysts.
Biology: In biological research, this compound may be used to study its effects on various biological systems. It can be used as a probe to investigate biochemical pathways and molecular interactions.
Medicine: N-(3-methylphenyl)-N’-(2-phenylethyl)ethanediamide has potential applications in medicinal chemistry. It may be investigated for its therapeutic properties and potential use in drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also be used in the development of new technologies and processes.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-N’-(2-phenylethyl)ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
- N-(3-methylphenyl)-N’-(2-phenylethyl)ethanediamide
- N-(4-methylphenyl)-N’-(2-phenylethyl)ethanediamide
- N-(3-methylphenyl)-N’-(3-phenylethyl)ethanediamide
Comparison: N-(3-methylphenyl)-N’-(2-phenylethyl)ethanediamide is unique due to the specific positioning of the 3-methylphenyl and 2-phenylethyl groups. This structural arrangement can influence its chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
N'-(3-methylphenyl)-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13-6-5-9-15(12-13)19-17(21)16(20)18-11-10-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGGJSKXENJUBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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